molecular formula C7H16ClNO B8051536 [cis-3-aminocyclohexyl]methanol hydrochloride

[cis-3-aminocyclohexyl]methanol hydrochloride

Cat. No.: B8051536
M. Wt: 165.66 g/mol
InChI Key: BQXNLOACNPXMSG-HHQFNNIRSA-N
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Description

[cis-3-aminocyclohexyl]methanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexane ring in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [cis-3-aminocyclohexyl]methanol hydrochloride typically involves the hydrogenation of nitrocinnamic acids followed by acetylation and subsequent hydrolysis. The process begins with the hydrogenation of nitrocinnamic acids using a nickel catalyst under high pressure and temperature conditions. The resulting product is then acetylated and hydrolyzed to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: [cis-3-aminocyclohexyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce primary amines.

Scientific Research Applications

[cis-3-aminocyclohexyl]methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [cis-3-aminocyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • (trans-3-Aminocyclohexyl)methanol hydrochloride
  • (cis-4-Aminocyclohexyl)methanol hydrochloride
  • (trans-4-Aminocyclohexyl)methanol hydrochloride

Comparison: Compared to its trans isomers, [cis-3-aminocyclohexyl]methanol hydrochloride exhibits different stereochemistry, which can influence its chemical reactivity and biological activity. The cis configuration may result in unique spatial arrangements, affecting how the compound interacts with other molecules and its overall stability .

Properties

IUPAC Name

[(1R,3S)-3-aminocyclohexyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXNLOACNPXMSG-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920966-27-4
Record name rac-[(1R,3S)-3-aminocyclohexyl]methanol hydrochloride
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